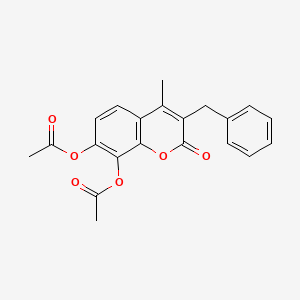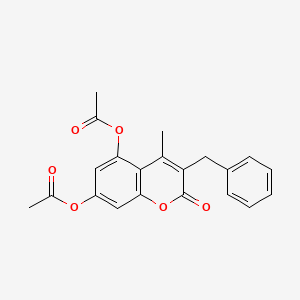![molecular formula C22H15BrN4O5S B3593802 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3593802.png)
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide
概要
説明
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide is a complex organic compound with a molecular formula of C22H16BrN3O3S. This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position, linked to a benzamide moiety that is further substituted with a nitrophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the bromination of quinoline to introduce the bromine atom at the 5-position.
The next step involves the coupling of the quinoline derivative with a benzamide moiety. This can be achieved through a condensation reaction between the sulfonamide-substituted quinoline and an appropriately substituted benzoyl chloride. The final step involves the nitration of the benzamide ring to introduce the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group on the benzamide ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted benzamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
3-{[(5-bromoquinolin-8-yl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide: This compound has a similar structure but with an amino group instead of a sulfamoyl group.
5-bromoquinoline-8-sulfonamide: Lacks the benzamide moiety but shares the quinoline and sulfonamide components.
Uniqueness
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to its combination of a brominated quinoline ring, a sulfonamide group, and a nitrophenyl-substituted benzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O5S/c23-19-9-10-20(21-18(19)8-3-11-24-21)26-33(31,32)17-7-1-4-14(12-17)22(28)25-15-5-2-6-16(13-15)27(29)30/h1-13,26H,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFDUDUIHLIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(thiophen-2-yl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B3593719.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL BENZOATE](/img/structure/B3593739.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3593747.png)
![3-METHOXY-4-[(4-NITROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593759.png)
![N-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3593761.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B3593767.png)
![METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3593769.png)
![N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE](/img/structure/B3593780.png)
![METHYL 4-[({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)METHYL]BENZOATE](/img/structure/B3593788.png)

![7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B3593799.png)

![5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593814.png)
![7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593817.png)
